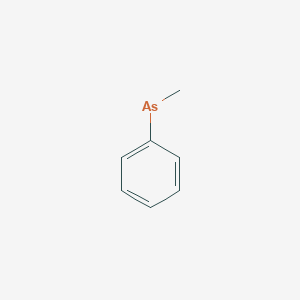

Methylphenylarsine

Description

Historical Trajectories and Foundational Concepts in Organoarsenic Chemistry

The journey of organoarsenic chemistry from a historical curiosity to a field that informed fundamental chemical principles is marked by key discoveries and the pioneering work of several notable chemists.

The field's origins can be traced to 1760, when the French chemist Louis Claude Cadet de Gassicourt inadvertently synthesized the first organometallic compound. rsc.orglibretexts.orgwikipedia.org While experimenting with invisible inks by heating arsenic oxide with potassium acetate, he produced a toxic, foul-smelling, oily liquid he called "Cadet's fuming liquid". rsc.orglibretexts.org This substance was later identified as containing tetramethyldiarsine, which was given the name "cacodyl" (from the Greek kakodes, meaning evil-smelling). wikipedia.orgrsc.org

It was not until the 1830s and 1840s that the German chemist Robert Wilhelm Bunsen undertook a systematic and dangerous investigation into the composition and chemistry of cacodyl, establishing its nature without the safety of modern fume hoods. rsc.orgacs.org Bunsen's work laid the groundwork for Edward Frankland, who, while working alongside Bunsen, expanded the range of known organoarsenic compounds beyond just the methyl derivatives. rsc.org By synthesizing compounds with ethyl, propyl, butyl, and phenyl groups, Frankland made a crucial observation. rsc.org He noted the specific number of organic groups that could attach to a metal atom, which led him directly to the foundational concept of valency—the combining power of an element. rsc.orgqmul.ac.uk This was one of the earliest recognitions of the existence of organometallic compounds, a term Frankland himself coined. rsc.org

Table 1: Key Figures in the Foundational History of Organoarsenic Chemistry

| Scientist | Contribution | Approximate Time Period | Citation |

|---|---|---|---|

| Louis Claude Cadet de Gassicourt | First synthesis of an organoarsenic compound (cacodyl oxide). | 1760 | rsc.orgwikipedia.org |

| Robert Wilhelm Bunsen | Established the composition and studied the chemistry of cacodyl. | 1830s-1840s | rsc.orgacs.org |

| Edward Frankland | Synthesized various organoarsenic compounds and developed the concept of valency based on this work. | 1850s | rsc.orgqmul.ac.uk |

The methods for synthesizing organoarsenic compounds have evolved significantly from Cadet's original high-temperature reaction. A major advancement was the use of organometallic reagents. The alkylation of arsenic trichloride (B1173362) (AsCl₃) and its derivatives using organolithium and Grignard reagents became a common strategy for forming arsenic-carbon bonds, allowing for the creation of compounds like trimethylarsine (B50810), dimethylarsenic chloride, and methylarsenic dichloride. wikipedia.org

For aromatic organoarsenicals, the Bechamp reaction, developed in the 19th century, provided a key pathway. wikipedia.orgusa-journals.com This method involves the reaction of arsenic acid with anilines to produce phenylarsonic acids. wikipedia.orgusa-journals.com Other synthetic routes include the reduction of pentavalent organoarsenic compounds, such as the reduction of cacodylic acid with zinc and hydrochloric acid to yield dimethylarsine. wikipedia.org In modern chemistry, particularly for applications in stereochemistry, highly specialized methods have been developed. These include the asymmetric synthesis of tertiary arsines through the nucleophilic addition to chiral phosphine-stabilized arsenium salts, a technique that allows for the creation of specific enantiomers of chiral arsines. anu.edu.auanu.edu.aunih.gov

Table 2: Overview of Synthetic Strategies for Organoarsenic Compounds

| Method | Description | Typical Reactants | Typical Products | Citation |

|---|---|---|---|---|

| Cadet's Reaction | Heating arsenic trioxide with potassium acetate. | As₂O₃, CH₃CO₂K | Cacodyl oxide | usa-journals.com |

| Grignard/Organolithium Alkylation | Alkylation of arsenic halides with organometallic reagents. | AsCl₃, R-MgX or R-Li | R₃As, R₂AsCl, RAsCl₂ | wikipedia.org |

| Bechamp Reaction | Reaction of anilines with arsenic acid. | C₆H₅NH₂, H₃AsO₄ | Phenylarsonic acids | wikipedia.orgusa-journals.com |

| Reduction of Arsinic Acids | Reduction of R₂As(O)OH compounds. | (CH₃)₂AsO₂H, Zn, HCl | (CH₃)₂AsH | wikipedia.org |

| Asymmetric Synthesis | Nucleophilic addition to chiral phosphine-stabilized arsenium salts. | Chiral arsenium salt, organolithium reagent | Enantiomerically enriched tertiary arsines | anu.edu.auanu.edu.au |

The study of organoarsenic compounds has provided profound insights into core chemical principles that extend far beyond organometallic chemistry. rsc.orgusa-journals.com As discussed, Frankland's work with these compounds was instrumental in formulating the theory of valency. rsc.org The field also contributed to the understanding of stereochemistry. Because trivalent arsenic compounds (R¹R²R³As) are pseudo-tetrahedral like ammonia, they can be chiral if the three organic substituents are different, leading to the existence of optical isomers. rsc.org The study of these chiral arsines has become a significant area of research, particularly in asymmetric synthesis. anu.edu.auanu.edu.au

Furthermore, organoarsenic chemistry has contributed to the concept of aromaticity. The synthesis of arsabenzene, an arsenic analogue of pyridine, and arsole, an analogue of pyrrole, extended the principles of aromaticity to heavier main-group elements, demonstrating that these concepts were not limited to carbon-based systems. wikipedia.org The development of organoarsenic compounds like Salvarsan by Paul Ehrlich, while primarily a landmark in medicine, also spurred significant research into the structure and bonding of compounds with arsenic-arsenic bonds. wikipedia.orgusa-journals.com

Methylphenylarsine: Structural Context and Research Significance within Organoarsenic Chemistry

Within the broad field of organoarsenic chemistry, specific molecules serve as focal points for intensive research. This compound is one such compound, valued for its unique structural characteristics and its utility in advanced chemical synthesis.

Position of this compound in the Landscape of Organoarsenic Compounds

This compound is a tertiary arsine, meaning it is a trivalent arsenic compound bonded to three organic groups. In its simplest form, it would be this compound itself, (CH₃)(C₆H₅)AsH. However, the term is often used in the literature to refer to the (methyl)(phenyl)arsino- moiety, which is part of a larger molecular structure, such as chlorothis compound or o-phenylenebis(this compound). anu.edu.aursc.org

Its primary significance lies in its chirality. capes.gov.broup.com With a methyl group, a phenyl group, and a third, different group (or a hydrogen atom and a lone pair of electrons), the arsenic atom in this compound is a stereogenic center. This makes it a valuable tool for research in inorganic stereochemistry and asymmetric synthesis. anu.edu.aucapes.gov.br It and its derivatives, like o-phenylenebis(this compound), are used as chiral ligands in coordination chemistry. rsc.orgpublish.csiro.auacs.org These ligands can be used to create chiral metal complexes, which in turn can serve as catalysts for producing enantiomerically pure products in organic reactions. anu.edu.au

Research Gaps and Future Directions in this compound Studies

Current research on this compound and its derivatives is heavily focused on their application in asymmetric synthesis and coordination chemistry. anu.edu.aunih.gov Studies have demonstrated the successful use of phosphine-stabilized methylphenylarsenium salts to synthesize other chiral tertiary arsines with high enantioselectivity. anu.edu.auanu.edu.au For example, the reaction of a specific phosphine-arsenium complex with n-butyllithium can produce (S)-(+)-(n-butyl)this compound with high enantiomeric excess. anu.edu.auanu.edu.au Similarly, derivatives like o-phenylenebis(this compound) have been separated into their diastereoisomers and used to study the stereochemistry of octahedral metal complexes. rsc.orgufl.edu

Despite this progress, significant research gaps and opportunities remain. A primary area for future work is the development of more efficient and versatile synthetic routes to enantiomerically pure this compound derivatives. researchgate.net While methods exist, improving their scalability and applicability would broaden their use as chiral auxiliaries. rsc.org

Properties

Molecular Formula |

C7H8As |

|---|---|

Molecular Weight |

167.06 g/mol |

InChI |

InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

HBEGXZCNYJRDTF-UHFFFAOYSA-N |

Canonical SMILES |

C[As]C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Methylphenylarsine and Its Derivatives

Classical and Contemporary Synthetic Routes to Methylphenylarsine

The preparation of this compound can be achieved through several established synthetic methodologies. These routes typically involve the formation of arsenic-carbon bonds through the use of highly reactive organometallic reagents or the reduction of pentavalent arsenic precursors.

Alkylation of Arsenic(III) Precursors with Organometallic Reagents

A primary and versatile method for the synthesis of tertiary arsines involves the alkylation of arsenic(III) halides with organometallic reagents, such as Grignard or organolithium reagents. In a typical synthesis of this compound, a dihalo(phenyl)arsine, such as dichlorophenylarsine, is treated with a methylating agent like methylmagnesium bromide.

The reaction proceeds via a nucleophilic substitution at the arsenic center, where the methyl group from the Grignard reagent displaces the halide ions. The stepwise nature of this reaction allows for the controlled introduction of different organic moieties. For instance, the synthesis can be envisioned as a two-step process starting from arsenic trichloride (B1173362), with the sequential addition of phenylmagnesium bromide and then methylmagnesium bromide. The general reaction scheme is as follows:

Reaction Scheme for the Synthesis of this compound using a Grignard Reagent:

Alternatively, starting from a methylarsenic precursor:

And for the target compound:

Or more directly:

| Reactant 1 | Reactant 2 | Product |

| Dichlorophenylarsine | Methylmagnesium bromide | This compound |

| Arsenic trichloride | Phenylmagnesium bromide / Methylmagnesium bromide | This compound |

This method's prevalence is due to the ready availability of a wide range of Grignard and organolithium reagents, allowing for the synthesis of a diverse array of tertiary arsines with various alkyl and aryl substituents.

Reduction-Based Synthesis from Arsenic Oxides and Related Compounds

An alternative synthetic strategy involves the reduction of pentavalent organoarsenic compounds, such as arsinic acids (R₂As(O)OH) or arsonic acids (RAs(O)(OH)₂), to the corresponding trivalent arsines. For the synthesis of this compound, a suitable precursor would be methylphenylarsinic acid.

Common reducing agents for this transformation include sulfur dioxide, hypophosphorous acid, and various metal hydrides. The reduction of methylphenylarsinic acid with sulfur dioxide, for example, proceeds by removing the oxygen atom double-bonded to the arsenic, thereby reducing the oxidation state of arsenic from +5 to +3.

General Reaction for the Reduction of an Arsinic Acid:

| Starting Material | Reducing Agent | Product |

| Methylphenylarsinic acid | Sulfur dioxide | This compound |

This reduction-based approach is particularly useful when the desired arsine is prone to oxidation or when the pentavalent precursor is more readily accessible than the corresponding arsenic(III) halide.

Synthesis of Oxidized this compound Derivatives

The arsenic center in this compound possesses a lone pair of electrons, making it susceptible to oxidation. This reactivity allows for the synthesis of a variety of pentavalent organoarsenic compounds, including arsine oxides and arsonic acids.

Oxidation Reactions and Mechanisms to Organoarsenic(V) Species

Tertiary arsines are readily oxidized to the corresponding arsine oxides by a variety of oxidizing agents, including hydrogen peroxide, potassium permanganate, and nitric acid. The oxidation of this compound with hydrogen peroxide is a common and efficient method. wikipedia.org

Mechanism of Arsine Oxidation by Hydrogen Peroxide:

Nucleophilic Attack: The lone pair of the arsenic atom in this compound attacks one of the oxygen atoms of the hydrogen peroxide molecule.

Transition State: A transition state is formed where a new As-O bond is partially formed, and the O-O bond of the peroxide is partially broken.

Product Formation: The O-O bond cleaves, resulting in the formation of the stable this compound oxide and a molecule of water.

This process is analogous to the oxidation of sulfides to sulfoxides. nih.gov

Formation of this compound Oxide and Arsonic Acid Analogues

The controlled oxidation of this compound yields this compound oxide, a pentavalent organoarsenic compound with a double bond between the arsenic and oxygen atoms.

Synthesis of this compound Oxide:

Further oxidation under more vigorous conditions, or starting from a suitable precursor, can lead to the formation of arsonic acid analogues. For instance, the synthesis of phenylarsonic acid can be achieved through the Bart reaction, which involves the reaction of a diazonium salt with sodium arsenite in the presence of a copper catalyst. A similar approach could be envisioned for a substituted phenylarsonic acid. The Meyer reaction, involving the alkylation of arsenous acid with an alkyl halide, provides a route to methylarsonic acid. wikipedia.org The synthesis of methylphenylarsonic acid would likely involve a multi-step process combining arylation and methylation strategies followed by oxidation.

| Precursor | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide | This compound oxide |

| Phenyl diazonium salt / Sodium arsenite | - | Phenylarsonic acid |

| Arsenous acid / Methyl iodide | - | Methylarsonic acid |

Stereoselective Synthesis of Chiral this compound

When an arsenic atom in a tertiary arsine is bonded to three different substituents, it becomes a stereocenter, and the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched chiral arsines is a significant challenge in stereoselective synthesis.

A notable advancement in the asymmetric synthesis of chiral tertiary arsines involves the use of a chiral phosphine-stabilized arsenium salt. This method has been successfully applied to the synthesis of (SAs)-(+)-(n-butyl)this compound with high enantioselectivity. nih.govacs.org The strategy relies on the nucleophilic addition of an organometallic reagent to a chiral phosphine-stabilized arsenium salt.

The key to this stereoselective synthesis is the use of an enantiomerically pure chiral phosphine (B1218219) ligand that coordinates to the prochiral methylphenylarsenium ion. This coordination creates a chiral environment that directs the incoming nucleophile (e.g., a methyl Grignard or methyllithium (B1224462) reagent for the synthesis of this compound) to one of the enantiotopic faces of the arsenium ion, leading to the preferential formation of one enantiomer of the final arsine product.

Key Steps in Stereoselective Synthesis:

Formation of the Chiral Arsenium Salt: A prochiral arsenium ion is stabilized by a chiral phosphine auxiliary.

Diastereoselective Nucleophilic Addition: An organometallic reagent attacks the arsenic center, with the chiral auxiliary directing the approach of the nucleophile.

Displacement of the Auxiliary: The chiral auxiliary is displaced, yielding the enantiomerically enriched tertiary arsine.

Alternative approaches to obtaining chiral arsines include the resolution of racemic mixtures, often through the formation of diastereomeric complexes with a chiral resolving agent, or the use of other chiral auxiliaries temporarily attached to the arsenic precursor to direct stereoselective transformations. acs.orgwikipedia.orgnih.gov Chiral derivatizing agents can also be employed to convert the enantiomeric mixture into diastereomers, which can then be separated and analyzed. wikipedia.orgnih.gov

| Method | Key Feature | Outcome |

| Chiral Phosphine-Stabilized Arsenium Salt | Use of an enantiopure phosphine ligand | High enantioselectivity in the formation of the chiral arsine |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent | Separation of enantiomers from a racemic mixture |

| Chiral Auxiliary | Temporary incorporation of a chiral group | Diastereoselective synthesis |

The development of these stereoselective methods is crucial for the application of chiral arsines as ligands in asymmetric catalysis, where the stereochemistry of the ligand can have a profound impact on the enantioselectivity of the catalyzed reaction.

Enantioselective Methods for Arsenic Stereocenters

The synthesis of enantiomerically pure organoarsines, where the arsenic atom constitutes a stereocenter, is a significant challenge in organometallic chemistry. One notable advancement in this area is the asymmetric synthesis of As-chiral tertiary arsines through the nucleophilic addition to a chiral phosphine-stabilized arsenium salt. This method utilizes an enantiomerically pure, atropisomeric phosphepine derived from lithiated (aR)-2,2'-dimethyl-1,1'-binaphthalene as a chiral auxiliary. The addition of n-butyllithium to a dichloromethane (B109758) solution of the phosphine-stabilized arsenium salt, (±)-[R₃P→AsMePh]PF₆, at low temperatures (-95 °C) results in the formation of (Sₐₛ)-(+)-(n-butyl)this compound with 85% enantioselectivity (70% enantiomeric excess). The reaction proceeds via the displacement of the (aRₚ)-phosphepine.

The stereoselectivity of this synthesis is influenced by the diastereoselectivity of the coordination of the chiral phosphepine to the prochiral methylphenylarsenium ion. NMR spectroscopy studies at -95 °C have shown a 94% diastereomeric excess for this coordination. The observed S enantiomer of the resulting arsine is consistent with a proposed Sₙ2 mechanism. The structure of the predominant diastereomer of the phosphepine–arsenium complex, both in solution and in the solid state, supports this mechanistic interpretation. A key feature of the phosphepine auxiliary is the presence of a 2-(methoxymethyl)phenyl substituent at the phosphorus atom. The oxygen atom of this substituent interacts with the arsenic of the arsenium ion, which aids the chiral phosphepine in differentiating between the enantiotopic faces of the prochiral methylphenylarsenium ion. This anchimeric assistance has been supported by DFT calculations.

Another approach to enantioselective synthesis involves the use of chiral templates to promote asymmetric cycloaddition reactions. For instance, an organopalladium complex containing ortho-metalated (S)-[1-(dimethylamino)ethyl]naphthalene as a chiral auxiliary has been successfully employed. ntu.edu.sgnih.gov This chiral template facilitates the asymmetric cycloaddition between 3,4-dimethyl-1-phenylarsole and various vinylphosphines and diphenylvinylarsine, leading to the stereoselective formation of arsanorbornene ligands with chiral arsenic centers. ntu.edu.sgnih.gov

Table 1: Enantioselective Synthesis of a Tertiary Arsine

| Reactant 1 | Reactant 2 | Chiral Auxiliary | Product | Enantiomeric Excess (ee) |

| (±)-[R₃P→AsMePh]PF₆ | n-Butyllithium | (aR)-Phosphepine | (Sₐₛ)-(+)-(n-Butyl)this compound | 70% |

Diastereoselective Approaches to this compound Analogues

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of this compound analogues, this can be achieved when a molecule with a pre-existing chiral center undergoes a reaction to create a new stereocenter at the arsenic atom. The existing chirality within the molecule influences the stereochemical outcome of the reaction, leading to a diastereomeric excess of one product.

A common strategy for achieving diastereoselectivity is to utilize substrates that already contain one or more stereocenters. When a reagent approaches such a molecule, the existing stereocenter(s) can sterically hinder one face of the reactive site more than the other. This steric hindrance directs the incoming reagent to the less hindered face, resulting in the preferential formation of one diastereomer. For example, in the synthesis of a this compound analogue from a chiral precursor, the approach of the methyl or phenyl group to the arsenic center can be influenced by the spatial arrangement of substituents around a nearby stereocenter.

While specific examples for the diastereoselective synthesis of this compound analogues are not extensively detailed in the provided search results, the general principles of diastereoselective reactions are well-established and applicable. For instance, the reduction of a prochiral ketone containing a chiral center elsewhere in the molecule often proceeds with high diastereoselectivity. Similarly, the addition of an organometallic reagent to an aldehyde with a chiral center at the α-position can lead to the formation of a diastereomerically enriched alcohol. These principles can be extended to the synthesis of organoarsines. For instance, the reaction of a chiral organolithium or Grignard reagent with a dihalo(methyl)arsine could potentially proceed with diastereoselectivity, controlled by the stereocenter in the organometallic reagent.

Table 2: General Principles of Diastereoselective Reactions

| Reaction Type | Principle | Expected Outcome |

| Nucleophilic Addition to a Chiral Carbonyl | Steric hindrance from the existing chiral center directs the nucleophile to one face of the carbonyl. | Formation of a diastereomerically enriched alcohol. |

| Alkylation of a Chiral Enolate | The chiral auxiliary on the enolate blocks one face, directing the electrophile to the opposite face. | Formation of a diastereomerically enriched alkylated product. |

| Epoxidation of a Chiral Allylic Alcohol | The hydroxyl group directs the epoxidizing agent to one face of the double bond. | Formation of a diastereomerically enriched epoxide. |

Reaction Mechanisms of Carbon-Arsenic Bond Formation and Transformation

Exploration of Nucleophilic, Electrophilic, and Radical Pathways

The formation of carbon-arsenic (C-As) bonds can be achieved through various mechanistic pathways, including nucleophilic, electrophilic, and radical routes.

Nucleophilic Pathways: A prominent example of a nucleophilic pathway is the Sₙ2-type reaction. In the enantioselective synthesis of tertiary arsines, the reaction of n-butyllithium with a chiral phosphine-stabilized arsenium salt, [(aRₚ)-Phos-As(Me)Ph]⁺, exemplifies this. The n-butyl anion acts as a nucleophile, attacking the electrophilic arsenic center and displacing the chiral phosphine leaving group. This process is analogous to the well-known nucleophilic substitution reactions at carbon centers. Another common nucleophilic approach involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with an arsenic halide (e.g., PhAsCl₂ or MeAsCl₂). The carbanionic character of the organometallic reagent makes it a potent nucleophile that attacks the arsenic atom, displacing a halide ion.

Electrophilic Pathways: In an electrophilic pathway, a source of electrophilic arsenic would react with a nucleophilic carbon source. While less common for the formation of simple alkyl or aryl arsine derivatives, this pathway is conceptually plausible. For instance, a highly reactive arsenic species, potentially an arsenium ion (R₂As⁺), could react with an electron-rich aromatic ring in a manner similar to Friedel-Crafts alkylation. However, the generation and control of such electrophilic arsenic species can be challenging.

Radical Pathways: Radical reactions offer another avenue for C-As bond formation. These reactions typically involve the generation of a carbon-centered radical, which can then react with an arsenic-containing species. For example, the homolytic cleavage of a weak C-X bond (where X is a halogen) can generate a carbon radical. This radical could then potentially add to a species like triphenylarsine (B46628) or react with an arsenic-centered radical. Radical chain reactions, often initiated by radical initiators like AIBN, could also be envisioned for the formation of C-As bonds. The reaction would proceed through initiation, propagation, and termination steps, similar to radical polymerizations or other radical-mediated C-C bond formations.

Metal-Catalyzed Coupling Reactions in Organoarsine Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methodologies can be extended to the synthesis of organoarsines.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions. libretexts.org These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. This catalytic cycle can be adapted for C-As bond formation. For example, the reaction of an aryl halide with an organoarsenic nucleophile, such as a stannylarsine (R₂AsSnBu₃) in a Stille-type coupling, or an arsinoboronate (R₂AsB(OR)₂) in a Suzuki-type coupling, could provide a route to triarylarsines. The use of an organopalladium complex as a chiral template in asymmetric cycloaddition reactions also highlights the role of palladium in facilitating the formation of C-As bonds in a stereocontrolled manner. ntu.edu.sg

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also valuable for the formation of C-heteroatom bonds. The Rosenmund-von Braun reaction, which is the copper-catalyzed cyanation of aryl halides, provides a precedent for copper's ability to facilitate the formation of bonds between aryl carbons and heteroatoms. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. A similar mechanism could be envisioned for the arsenation of aryl halides using a copper catalyst and an arsenic nucleophile, such as an alkali metal arsenide (M-AsR₂).

Table 3: Overview of Metal-Catalyzed C-As Bond Formation Strategies

| Reaction Type | Catalyst | Proposed Mechanism | Reactants | Product Type |

| Suzuki-type Coupling | Palladium | Oxidative addition, transmetalation, reductive elimination | Aryl halide, Arsinoboronate | Arylarsine |

| Stille-type Coupling | Palladium | Oxidative addition, transmetalation, reductive elimination | Aryl halide, Stannylarsine | Arylarsine |

| Copper-Catalyzed Arsenation | Copper | Oxidative addition, reductive elimination | Aryl halide, Metal arsenide | Arylarsine |

Coordination Chemistry and Ligand Design Principles Involving Methylphenylarsine

Methylphenylarsine as a Ligand in Homogeneous Catalysis and Coordination Compounds

This compound, a tertiary arsine, serves as a significant ligand in the realms of homogeneous catalysis and the formation of coordination compounds. libretexts.orgmdpi.comresearchgate.netrsc.org Much like phosphines, arsines are effective σ-donors due to the lone pair of electrons on the arsenic atom. libretexts.org This electron-donating capability allows them to form stable coordinate bonds with transition metals, influencing the electronic and steric environment around the metal center. mdpi.comresearchgate.net This influence is crucial in homogeneous catalysis, where the ligand can affect the activity, selectivity, and stability of the catalyst. libretexts.orgresearchgate.netbeilstein-journals.org The ligands in a metal complex catalyst can have steric effects that shape the spatial environment around the metal and electronic effects that alter the metal center's electronic character. mdpi.com

The role of ligands like this compound extends beyond simply binding to a metal. In some catalytic cycles, the ligand can actively participate in the reaction through what is known as metal-ligand cooperation. rsc.org This involves the ligand undergoing structural changes, such as aromatization and dearomatization, during the elementary steps of a catalytic reaction. mdpi.com

Monodentate vs. Multidentate Coordination Modes

Ligands are classified based on the number of donor atoms they use to bind to a central metal ion, a property known as denticity. solubilityofthings.comlibretexts.org

Monodentate Ligands: These ligands bind to the metal center through a single donor atom. solubilityofthings.comlibretexts.orguomustansiriyah.edu.iq this compound, in its simplest form, acts as a monodentate ligand, coordinating to a metal via the lone pair on the arsenic atom. libretexts.org This "one-toothed" binding is characteristic of many simple ligands like halides, ammonia, and other tertiary phosphines and arsines. libretexts.org

Multidentate Ligands: These ligands possess multiple donor atoms and can form multiple bonds with a single metal center. solubilityofthings.comlibretexts.orgquora.com They are also referred to as polydentate or chelating ligands. solubilityofthings.comlibretexts.org Ligands that can bind through two, three, or more sites are termed bidentate, tridentate, and so on. libretexts.orglibretexts.orguomustansiriyah.edu.iq While this compound itself is monodentate, it can be incorporated into larger molecules to create multidentate ligands. For instance, o-phenylenebis(this compound) is a bidentate ligand that can coordinate to a metal through two arsenic atoms, forming a chelate ring. acs.org This chelation generally leads to more stable metal complexes, a phenomenon known as the chelate effect. libretexts.orgquora.com

The coordination number of a metal in a complex refers to the total number of coordinate bonds formed with the ligands, not the number of ligands themselves. libretexts.org For example, a metal bonded to three bidentate ligands has a coordination number of six. libretexts.org

Steric and Electronic Parameters of this compound as a Donor Ligand (e.g., Tolman Cone Angle)

The behavior of this compound as a ligand is governed by its steric and electronic properties. These parameters are crucial for predicting the stability, reactivity, and structure of its metal complexes.

Electronic Parameters: The electronic effect of a ligand describes its ability to donate or withdraw electron density from the metal center. Tertiary arsines, like their phosphine (B1218219) counterparts, are primarily σ-donors. libretexts.orgresearchgate.net The electron-donating strength can be influenced by the substituents on the arsenic atom. For instance, alkyl groups are generally better electron donors than aryl groups. libretexts.org The electronic properties of ligands like this compound can be experimentally assessed using techniques like infrared (IR) spectroscopy of their metal carbonyl complexes. libretexts.org A stronger σ-donating ligand will increase the electron density on the metal, leading to increased back-bonding to the CO ligands and a decrease in the C-O stretching frequency (ν(CO)). libretexts.orglibretexts.org

Steric Parameters (Tolman Cone Angle): The steric bulk of a ligand is a critical factor that influences the number of ligands that can coordinate to a metal center and the geometry of the resulting complex. libretexts.orgwikipedia.org A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ) . libretexts.orgwikipedia.orgquora.com This angle is defined as the apex angle of a cone that originates from the metal center and encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.orgub.edu A larger cone angle indicates greater steric bulk. libretexts.orglibretexts.org

The concept was initially developed for symmetrical phosphine ligands but has been extended to asymmetric ligands as well. wikipedia.orgub.edu For an asymmetric ligand like this compound (AsMePh₂), the cone angle can be estimated by averaging the angles of its substituents. ub.edu While specific Tolman cone angle values for this compound are not readily found in the provided search results, the methodology for its determination is well-established. ub.edursc.org Computational methods are now frequently used to calculate cone angles for various ligands in different coordination environments. ub.edursc.org

Table 1: Comparison of Tolman Cone Angles for Common Phosphine Ligands This table provides context for the range of steric bulk found in related phosphine ligands.

| Ligand | Cone Angle (°) libretexts.org |

|---|---|

| PH₃ | 87 |

| P(OMe)₃ | 107 |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

The interplay of these steric and electronic factors allows for the fine-tuning of the properties of metal complexes for specific applications in catalysis and materials science. libretexts.orgnii.ac.jp

Stereochemical Influences in this compound Metal Complexes

The stereochemistry of metal complexes containing this compound is a multifaceted topic, primarily influenced by the potential for chirality at the arsenic center. numberanalytics.comlibretexts.org

Chirality at the Arsenic Center and its Impact on Coordination Geometry

Chirality refers to the property of a molecule being non-superimposable on its mirror image. numberanalytics.com In the case of this compound, the arsenic atom is bonded to three different groups: a methyl group, a phenyl group, and a lone pair of electrons (or a metal in a complex). This arrangement makes the arsenic atom a stereogenic center, meaning it can exist in two enantiomeric forms (R and S).

Diastereoisomeric and Enantiomeric Complex Formation

When a chiral ligand like this compound binds to a metal, it can lead to the formation of diastereomers and enantiomers.

Enantiomers are non-superimposable mirror images of each other. ardena.com A metal complex containing a single enantiomer of this compound (e.g., (R)-methylphenylarsine) will be chiral, and its mirror image containing the (S)-enantiomer will be its enantiomer.

Diastereomers are stereoisomers that are not mirror images of each other. ardena.com Diastereomers can form in several scenarios:

When a racemic mixture (a 50:50 mix of R and S enantiomers) of this compound reacts with a metal, it can result in the formation of diastereomeric complexes. For example, in an octahedral complex with two bidentate ligands derived from this compound, such as [M(o-phenylenebis(this compound))₂Cl₂], different combinations of the chiral arsenic centers (RR, SS, and RS) can lead to diastereomers. acs.org The (R,R) and (S,S) forms are enantiomers of each other, while the (R,S) form is a meso compound and a diastereomer of the other two. researchgate.net

If the metal center itself is chiral (a "chiral-at-metal" complex), coordination with a chiral ligand will also produce diastereomers. nih.gov

The formation of diastereomers is significant because, unlike enantiomers, they have different physical and chemical properties, which can sometimes allow for their separation. ardena.commdpi.com

Design and Synthesis of Complex Ligand Architectures Incorporating this compound Moieties

The this compound group serves as a versatile building block in the design of sophisticated ligand architectures. Its electronic and steric properties can be finely tuned by incorporation into multidentate and macrocyclic frameworks, enabling the synthesis of metal complexes with tailored reactivity and structural features.

Bis(arsine) ligands, particularly those with a rigid backbone, are crucial in coordination chemistry for their ability to form stable chelate rings with metal centers. A prominent example is o-phenylenebis(this compound), a chelating ligand where two this compound groups are attached to adjacent carbon atoms of a benzene (B151609) ring. wikipedia.org This arrangement enforces a cis-coordination geometry at the metal center.

The synthesis of such ligands typically involves the reaction of a dihalo-aromatic precursor with a metal arsenide reagent. For instance, o-phenylenebis(this compound) can be prepared by reacting o-dichlorobenzene with sodium methylphenylarsenide. wikipedia.org

These bis(arsine) ligands have been successfully used to synthesize a variety of metal complexes. For example, complexes of ruthenium(II) with o-phenylenebis(this compound) have been structurally characterized. The crystal structure of cis-dicarbonyldichloro[(±)-ortho-phenylenebis{methyl(phenyl)arsine}]ruthenium(II) reveals a distorted octahedral geometry around the ruthenium center. publish.csiro.aupublish.csiro.au The ruthenium-arsenic bond lengths are influenced by the nature of the ligand trans to the arsenic atom, demonstrating the electronic interplay within the coordination sphere. publish.csiro.aupublish.csiro.au

Furthermore, diastereoisomers (racemic and meso forms) of o-phenylenebis(this compound) have been utilized to prepare seven-coordinate molybdenum(II) complexes, such as [Mo(CO)₃I₂(o-C₆H₄(AsMePh)₂)]. rsc.org X-ray crystallographic studies of these complexes have provided valuable insights into the stereochemistry of seven-coordination. rsc.org The ability of these bis(arsine) ligands to stabilize higher coordination numbers is attributed to the long arsenic-metal bonds and the relatively compact nature of the ligand, which minimizes steric crowding around the metal center. wikipedia.org

Table 1: Selected Metal Complexes of o-phenylenebis(this compound)

| Complex | Metal Center | Coordination Geometry | Key Research Finding | Reference(s) |

| cis-[Ru(CO)₂Cl₂(o-C₆H₄(AsMePh)₂)] | Ruthenium(II) | Distorted Octahedral | Ru-As bond lengths are influenced by the trans ligand. | publish.csiro.au, publish.csiro.au |

| [rac-o-C₆H₄(AsMePh)₂Mo(CO)₃I₂] | Molybdenum(II) | Seven-coordinate | Provided insight into the stereochemistry of seven-coordination. | rsc.org |

| [meso-o-C₆H₄(AsMePh)₂Mo(CO)₃I₂] | Molybdenum(II) | Seven-coordinate | Demonstrated the use of diastereomeric ligands to control complex geometry. | rsc.org |

| Pd and Pt complexes | Palladium(II), Platinum(II) | Square-planar, Square-pyramidal | Investigated stereochemistry and dynamic behavior using NMR. | researchgate.net |

The incorporation of this compound moieties into hybrid ligands, which contain different donor atoms, offers a strategy to fine-tune the electronic and steric environment of a metal center. Hybrid phosphine-arsine ligands are of particular interest due to the differing σ-donor and π-acceptor properties of phosphorus and arsenic. rsc.org Generally, arsines are considered softer and less π-accepting than their phosphine analogues.

The synthesis of these hybrid ligands can be challenging, often requiring multi-step procedures and careful control of reaction conditions to avoid the formation of symmetric bidentate ligands. conicet.gov.ar Methodologies for creating P-As bonds or linking phosphine and arsine units through a common backbone are continuously being developed. mjcce.org.mk

Metal complexes of hybrid phosphine-arsine ligands exhibit unique properties derived from the electronic asymmetry of the coordination sphere. This asymmetry can influence the reactivity of the metal center, for example, by creating a more labile coordination site or by promoting specific catalytic pathways. While specific examples focusing solely on this compound in published literature are less common than for diphenylarsine, the principles remain the same. The synthesis of ligands such as 2-diphenylarsino-2′-diphenylphosphino-1,1′-binaphthyl (BINAPAs) showcases the strategies employed. conicet.gov.ar These approaches could be adapted for the inclusion of a methylphenylarsino group.

Other mixed-donor ligands incorporating an arsine group and another donor atom like sulfur (As,S) or nitrogen (As,N) have also been explored. mjcce.org.mkorientjchem.org For example, thiophenol-based ligands containing an arsine functionality have been shown to form stable complexes with a range of transition metals. mjcce.org.mk The reactivity of these complexes can involve metal-mediated cleavage of the arsenic-sulfur bond, leading to the formation of metallacycles. mjcce.org.mk

The integration of this compound units into macrocyclic and supramolecular structures represents a sophisticated approach to ligand design. Macrocyclic ligands containing arsenic donors can enforce specific coordination geometries and create pre-organized cavities for metal ion binding. rsc.orgrsc.org

The synthesis of arsenic-containing macrocycles can be complex. One approach involves the reaction of a diarsine precursor with a suitable linking agent in the presence of a templating metal ion. A notable example is a macrocyclic diamido-diarsine ligand, PhAs(CH₂SiMe₂NSiMe₂CH₂)₂AsPh, which has been used to coordinate early transition metals like titanium, zirconium, and yttrium. rsc.orgrsc.org This work demonstrated the first known yttrium-arsenic bond. rsc.orgrsc.org The reduction of these complexes, however, sometimes led to the decomposition of the ligand, suggesting that the arsenic centers might be susceptible to reduction. rsc.orgrsc.org

In the realm of supramolecular chemistry, arsine-containing ligands can participate in the self-assembly of larger, well-defined structures through coordination-driven processes. nih.govuni-regensburg.de While research has often focused on phosphine-based systems, the principles are transferable to arsine ligands. uni-regensburg.de For instance, organometallic diarsenic complexes have been shown to react with silver(I) salts to form supramolecular assemblies with varying stoichiometries and structures, including monomeric and trimeric silver clusters. uni-regensburg.de The formation of these architectures is directed by the coordination preferences of the metal ion and the geometry of the arsine ligand. The use of chiral bis(arsine) ligands has also led to the formation of interesting supramolecular motifs through hydrogen bonding in the solid state. conicet.gov.ar

Electronic Structure and Spin State Tuning in this compound Complexes

The electronic properties of the this compound ligand play a critical role in determining the electronic structure and, consequently, the physical properties, such as spin state and color, of its metal complexes.

Crystal Field Theory (CFT) provides a foundational model for understanding the electronic structure of transition metal complexes. It treats the ligands as point negative charges that interact electrostatically with the metal's d-orbitals, causing them to split in energy. wikipedia.orglibretexts.orgtardigrade.in The magnitude of this splitting, known as the crystal field splitting energy (Δ), depends on the metal, its oxidation state, the coordination geometry, and the nature of the ligand. umb.edu

Ligands are empirically ranked in the spectrochemical series based on their ability to cause d-orbital splitting. libretexts.org Arsine ligands, including this compound, are generally considered to be weak-field ligands, positioned lower in the spectrochemical series than their phosphine counterparts and significantly lower than strong-field ligands like cyanide. rsc.org This means they typically produce a smaller Δ value.

The magnitude of Δ relative to the spin-pairing energy (P) determines whether a complex will be high-spin or low-spin. For a given metal ion in an octahedral field, if Δ is smaller than P (weak field), the electrons will occupy the higher energy eg orbitals before pairing in the lower energy t₂g orbitals, resulting in a high-spin complex. libretexts.orglibretexts.org Conversely, if Δ is larger than P (strong field), electrons will pair in the t₂g orbitals first, leading to a low-spin complex. libretexts.org

Given that this compound is a relatively weak-field ligand, its complexes, particularly with first-row transition metals in moderate oxidation states, are more likely to be high-spin. However, for second and third-row transition metals, where Δ is inherently larger, low-spin complexes are more common, even with weaker-field ligands. umb.edu The nephelauxetic effect, which describes the decrease in the Racah interelectronic repulsion parameter upon complexation, indicates the degree of covalency in the metal-ligand bond. numberanalytics.com The softer, more polarizable nature of arsenic compared to phosphorus suggests a significant nephelauxetic effect in arsine complexes, pointing towards considerable covalent character in the metal-arsenic bond, a feature not captured by pure CFT. numberanalytics.com

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for gaining deeper insights into the electronic structure of this compound complexes. numberanalytics.com DFT calculations can elucidate the nature of the metal-ligand bond, the distribution of electron density, and the energies of molecular orbitals, offering a more detailed picture than classical models like CFT. nih.govdiva-portal.org

DFT studies can quantify the σ-donor and π-acceptor characteristics of the this compound ligand. These calculations often reveal that the metal-arsenic bond has significant covalent character. rsc.org Natural Bond Orbital (NBO) analysis, a common computational tool, can be used to analyze the charge distribution and the nature of the bonding orbitals between the metal and the arsenic atom. researchgate.net

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is crucial for understanding the electronic spectra (color) and reactivity of the complexes. For many transition metal complexes, these frontier orbitals have significant d-orbital character, and the HOMO-LUMO gap is related to the ligand field splitting parameter (Δ). libretexts.org

Computational studies can also map the electron density distribution within the complex. researchgate.netrsc.org This can reveal how the electron density is polarized in the metal-ligand bonds and how it is distributed across the entire molecule. For instance, in complexes with non-innocent ligands, DFT can help determine whether an unpaired electron resides primarily on the metal or is delocalized over the ligand framework. rsc.org For this compound complexes, these calculations can provide a detailed understanding of how the phenyl and methyl substituents on the arsenic atom influence the electronic properties of the ligand and the complex as a whole. mdpi.com

Spectroscopic and Structural Elucidation of Methylphenylarsine Compounds and Complexes

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the bonded atoms and the strength of the chemical bonds connecting them, providing a unique "fingerprint" for the molecule and its functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment. In methylphenylarsine and related compounds, the key diagnostic bands are those associated with the arsenic-carbon (As-C) and, where present, arsenic-hydrogen (As-H) bonds.

The As-H stretching vibration (ν) is typically observed in the region of 2150-2050 cm⁻¹. The As-C bond vibrations are found at lower frequencies. The As-C(phenyl) stretching vibration appears in the far-infrared region, while the As-C(methyl) stretch is typically found around 600 cm⁻¹. The phenyl group itself gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending bands below 900 cm⁻¹.

| Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| As-H | Stretching | 2050 - 2150 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium-Strong |

| As-C (Methyl) | Stretching | ~600 | Medium |

| As-C (Phenyl) | Stretching | 300 - 400 | Medium |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. spectroscopyonline.comyoutube.com While IR absorption requires a change in dipole moment, Raman scattering depends on a change in the polarizability of the molecule's electron cloud during a vibration. spectroscopyonline.com Due to these different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

This complementarity is particularly useful for organoarsenic compounds. For instance, in a molecule with some degree of symmetry, symmetric stretching vibrations often produce a strong Raman signal but a weak IR signal. The symmetric stretching of the As-C bonds in a di- or trimethylated arsine, for example, would be very prominent in the Raman spectrum. Phenyl ring vibrations, especially the "ring breathing" mode, also give rise to characteristically strong and sharp Raman bands. mdpi.com Therefore, the combined use of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational framework of this compound compounds. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the chemical environment and connectivity within a molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its electronic environment. Protons attached to the phenyl ring in this compound are found in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl protons, being attached to a carbon bonded to the electropositive arsenic atom, appear further upfield, generally in the 1.0-2.0 ppm range.

In ¹³C NMR, the chemical shift range is much broader, allowing for the resolution of individual carbon signals. The carbons of the phenyl ring typically resonate between 125 and 140 ppm. The ipso-carbon (the carbon directly attached to the arsenic atom) may show a distinct chemical shift compared to the ortho, meta, and para carbons. The methyl carbon gives a signal at a much higher field, usually in the 10-20 ppm range.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 |

| ¹H | Methyl (As-CH₃) | 1.0 - 2.0 |

| ¹³C | Phenyl (ipso-C) | 135 - 145 |

| ¹³C | Phenyl (ortho, meta, para C) | 125 - 135 |

| ¹³C | Methyl (As-CH₃) | 10 - 20 |

Spin-spin coupling between adjacent non-equivalent protons on the phenyl ring can provide information about the substitution pattern. However, coupling between ¹H or ¹³C and the arsenic nucleus (⁷⁵As, 100% natural abundance, I = 3/2) is often not observed due to the quadrupolar nature of the ⁷⁵As nucleus, which leads to rapid relaxation and broad lines. mdpi.com

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the bonding network, or structural connectivity, especially in more complex coordination compounds of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. In a this compound complex, COSY would reveal the connectivity between the ortho, meta, and para protons on the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). An HMBC spectrum could show a correlation between the methyl protons and the ipso-carbon of the phenyl ring, definitively confirming the connection of both groups to the same central arsenic atom.

Together, these 2D techniques allow for a complete and confident assembly of the molecular structure from its constituent spectroscopic signals. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural clues based on its fragmentation pattern. wikipedia.orgchemguide.co.uk

When a this compound molecule is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M⁺•). The m/z value of this ion corresponds to the molecular weight of the compound. For this compound (C₇H₉As), the calculated monoisotopic mass is approximately 184.00 g/mol .

This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. For this compound, the weakest bonds are the As-C bonds, and their cleavage dominates the fragmentation pattern. Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): This results in a fragment ion [M - 15]⁺.

Loss of a phenyl radical (•C₆H₅): This results in a fragment ion [M - 77]⁺.

The relative abundance of these fragment ions provides insight into the relative stability of the resulting cations and the strength of the original bonds.

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₇H₉As]⁺• | Molecular Ion (M⁺•) | 184 |

| [C₆H₅AsH]⁺ | Loss of Methyl Radical (•CH₃) | 169 |

| [CH₃AsH]⁺ | Loss of Phenyl Radical (•C₆H₅) | 107 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of organometallic and coordination compounds, including complexes of this compound derivatives. uvic.cauvic.ca This method allows for the gentle transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge (m/z) ratio. nih.gov For metal-arsine complexes, which are often charged or can be readily ionized, ESI-MS provides crucial information on the molecular weight of the intact complex, helping to confirm its composition and stoichiometry. thermofisher.com

The analysis of organoarsenic compounds by ESI-MS, often coupled with high-performance liquid chromatography (HPLC), facilitates the separation and identification of various species within a mixture. icm.edu.plresearchgate.net In the context of this compound complexes, ESI-MS can be used to:

Confirm the successful synthesis of a target complex by identifying its molecular ion peak.

Detect key intermediates in a reaction mixture, offering insights into reaction mechanisms. uvic.ca

Study the stability of complexes by observing fragmentation patterns, which typically involve the loss of neutral, labile ligands. uvic.ca

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these complexes. By selecting a specific parent ion and inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern provides information about the connectivity of the ligands and the metal center. nih.gov For instance, in metal-ligand complexes, fragmentation can lead to the release of free metal ions, which can be identified by their precise atomic mass and isotopic signatures. thermofisher.comnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). thermofisher.com This precision is critical for the unambiguous determination of the elemental composition of a this compound compound or complex. nih.gov By comparing the experimentally measured exact mass to the calculated theoretical mass, a unique molecular formula can be assigned to the observed ion.

The application of HRMS is indispensable in organoarsenic chemistry for several reasons:

Formula Confirmation: It allows for the confident differentiation between compounds with very similar nominal masses but different elemental compositions.

Isotopic Pattern Analysis: Arsenic is monoisotopic (75As), but the presence of other elements in the complex (like copper, chlorine, or bromine) results in a characteristic isotopic distribution pattern. HRMS can resolve these isotopic peaks, and the correspondence between the observed and theoretical patterns serves as a powerful confirmation of the assigned formula. thermofisher.com

Identification of Unknowns: In complex mixtures, such as environmental or biological samples, HRMS can be used to screen for and identify previously unknown organoarsenic compounds. researchgate.net

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful configuration for analyzing complex biological samples for trace levels of organoarsenic compounds, demonstrating the sensitivity of modern high-resolution instrumentation. nih.gov

Electronic Absorption and Luminescence Spectroscopies for Electronic Structure and Optical Properties

Electronic spectroscopy provides key insights into the electronic structure, bonding, and photophysical properties of this compound complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the excitation of electrons from lower to higher energy orbitals. libretexts.org For transition metal complexes involving arsine ligands, the UV-Vis spectra are typically characterized by several types of electronic transitions. researchgate.netnih.gov

In copper(I) halide complexes with bis(2-pyridyl)phenylarsine, for example, the absorption spectra exhibit high-energy bands in the UV region and lower-energy bands that can extend into the visible region. These absorptions are generally assigned as follows:

Intra-Ligand (IL) Transitions: Occurring at higher energies (typically < 350 nm), these transitions correspond to π-π* excitations within the aromatic rings of the arsine ligand. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. researchgate.net

Halide-to-Ligand Charge Transfer (XLCT): In these transitions, an electron is excited from a halide p-orbital to a ligand-centered π* orbital.

The combination of MLCT and XLCT is often referred to as (M+X)LCT. The position and intensity of these bands are sensitive to the nature of the metal, the halide, and the specific structure of the arsine ligand.

Table 1: UV-Vis Absorption Data for Selected Arsine Complexes

| Compound | λmax (nm) | Assignment |

|---|---|---|

| [Cu2(Py2AsPh)2Cl2] | 280-450 | (M+X)LCT |

| [Cu2(Py2AsPh)2Br2] | 280-450 | (M+X)LCT |

Note: Data is based on research on bis(2-pyridyl)phenylarsine complexes, which serve as representative examples.

Photoluminescence and Phosphorescence Studies

Many copper(I) and other d10 metal complexes with arsine ligands are highly luminescent. Their emission properties are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netnih.gov These complexes can exhibit both fluorescence and phosphorescence.

A notable phenomenon observed in some copper(I) arsine complexes, such as [Cu2(Py2AsPh)2X2] (where X = Cl, Br, I), is Thermally Activated Delayed Fluorescence (TADF). nih.gov In these systems, the energy gap between the lowest excited singlet state (S1) and triplet state (T1) is small. This allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state at room temperature, leading to delayed fluorescence.

Table 2: Photophysical Data for [Cu2(Py2AsPh)2X2] Complexes at 300 K

| Compound (X) | λem (nm) | ΦPL (%) | τ (μs) | ΔE(S1-T1) (cm-1) |

|---|---|---|---|---|

| Cl | 545 | 55 | 9.1 | 1345 |

| Br | 530 | 60 | 3.6 | 1205 |

| I | 520 | 65 | 2.1 | 1100 |

Data sourced from studies on bis(2-pyridyl)phenylarsine (Py2AsPh) complexes. researchgate.netnih.gov

The ratio of TADF to phosphorescence can be influenced by the halide, with the contribution of phosphorescence increasing from iodide to bromide to chloride. nih.gov This demonstrates how the electronic properties of these complexes can be finely tuned through systematic structural modifications.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction (scXRD): Bond Lengths, Angles, and Chiral Center Configuration

Single-Crystal X-ray Diffraction (scXRD) analysis provides definitive structural information for this compound complexes, including precise bond lengths, bond angles, coordination geometries, and intermolecular interactions. mdpi.comresearchgate.net For complexes of bis(2-pyridyl)phenylarsine with copper(I) halides, scXRD studies have revealed detailed structural features.

For the series [Cu2(Py2AsPh)2X2] (X = Cl, Br, I), the solid-state structure consists of a dinuclear unit containing a central rhomboid Cu2X2 core. Each copper atom is coordinated by two bridging halide ions, one arsenic atom, and one nitrogen atom from a pyridyl group of the bidentate Py2AsPh ligand. This results in a distorted tetrahedral geometry around each Cu(I) center.

The precise structural parameters obtained from scXRD are crucial for understanding the structure-property relationships in these materials. For example, the Cu-As and Cu-X bond lengths, as well as the Cu···Cu distance within the dinuclear core, directly influence the electronic structure and, consequently, the photophysical properties of the complexes. While this compound itself contains a chiral arsenic center, the specific configuration (R or S) in a resolved chiral complex can be unambiguously determined using scXRD, particularly through the calculation of the Flack parameter for non-centrosymmetric structures.

Table 3: Selected Bond Lengths (Å) and Angles (°) for [Cu2(Py2AsPh)2Br2]

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| Cu-Br | 2.45 - 2.55 |

| Cu-As | 2.30 - 2.35 |

| Cu-N | 2.05 - 2.15 |

| As-Cphenyl | ~1.95 |

| As-Cpyridyl | ~1.96 |

| Bond Angles | |

| As-Cu-N | ~95° |

| Br-Cu-Br | ~100° |

Note: Values are representative and derived from crystallographic data for related copper(I) bromide complexes with phenyl-substituted arsine ligands. mdpi.comnih.govresearchgate.netmaterialsproject.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) serves as an indispensable, non-destructive analytical technique for the characterization of bulk crystalline materials. This method is pivotal in verifying the phase purity of synthesized this compound compounds and their complexes, identifying crystalline phases, and determining crucial structural parameters such as lattice constants and space group symmetry. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, one can obtain a unique fingerprint of the crystalline solid.

The diffraction pattern is a plot of the intensity of scattered X-rays versus the scattering angle, 2θ. The positions of the diffraction peaks are dictated by the geometry of the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ), while the intensities of the peaks are determined by the arrangement of atoms within the unit cell.

Detailed Research Findings from Simulated Data

For the purpose of this article, we will consider the crystallographic data of a closely related and structurally characterized compound, chlorido(methyldiphenylarsine)gold(I). In this complex, the methyldiphenylarsine ligand ((C₆H₅)₂AsCH₃) binds to a gold(I) chloride center. The substitution of one phenyl group for a methyl group provides a reasonable proxy to illustrate the type of data obtained for a this compound-containing complex.

The crystal structure of chlorido(methyldiphenylarsine)gold(I) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n with the following unit cell parameters:

a = 10.587 Å

b = 11.434 Å

c = 11.583 Å

β = 99.89°

Using these crystallographic parameters, a theoretical PXRD pattern can be generated using specialized software. This simulation calculates the expected 2θ positions and relative intensities of the diffraction peaks for a given X-ray wavelength (commonly Cu Kα, λ = 1.5406 Å). The resulting data provides a powerful reference for experimental chemists to verify the synthesis of the target compound.

Below is a data table representing the most intense reflections expected in the powder X-ray diffractogram for chlorido(methyldiphenylarsine)gold(I), as simulated from its single-crystal structure data. The table includes the Miller indices (hkl) for each diffraction plane, the calculated d-spacing, the corresponding 2θ angle, and the relative intensity of the peaks.

| Miller Indices (hkl) | d-spacing (Å) | 2θ (°) | Relative Intensity (%) |

| (1, 1, 0) | 8.13 | 10.88 | 65 |

| (1, 0, -2) | 5.47 | 16.19 | 100 |

| (0, 2, 1) | 5.42 | 16.34 | 78 |

| (2, 0, 0) | 5.22 | 16.97 | 55 |

| (1, 2, -1) | 4.89 | 18.13 | 89 |

| (2, 1, 1) | 4.45 | 19.93 | 72 |

| (1, 1, -3) | 3.59 | 24.78 | 60 |

| (3, 0, -1) | 3.42 | 26.03 | 52 |

| (2, 2, -2) | 3.33 | 26.75 | 48 |

| (1, 3, 1) | 3.28 | 27.16 | 58 |

This simulated data provides a clear and detailed expectation for the experimental analysis of the bulk powder of a this compound-containing complex. Any significant deviation in peak positions or the appearance of unassigned peaks in an experimental pattern would suggest the presence of impurities or a different crystalline phase, prompting further investigation and purification. Thus, PXRD remains a cornerstone technique in the solid-state characterization of novel this compound compounds and their coordination complexes.

Computational Chemistry and Theoretical Modeling of Methylphenylarsine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecular systems. wikipedia.orgrowansci.com DFT offers a balance between computational cost and accuracy, making it a popular choice for studying a wide range of chemical phenomena. rowansci.com These calculations are founded on the principle that the ground-state energy of a system is uniquely determined by its electron density. rowansci.com

Geometry Optimization, Vibrational Frequency Calculations, and Spectroscopic Parameter Prediction

A fundamental step in computational chemistry is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). arxiv.org This process involves iteratively calculating the energy and forces on the atoms and adjusting their positions until a stable structure is reached. arxiv.org For accurate predictions of properties like vibrational frequencies, it is crucial that the geometry is fully optimized. uni-rostock.de

Once an optimized geometry is obtained, vibrational frequency calculations can be performed. atomistica.online These calculations provide information about the vibrational modes of the molecule, which correspond to the different ways the atoms can oscillate around their equilibrium positions. atomistica.online The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to help identify and characterize the molecule. atomistica.online A key aspect of these calculations is the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements. atomistica.online Diagonalizing this matrix yields the vibrational frequencies. atomistica.online The presence of imaginary frequencies indicates that the structure is not a true minimum on the PES. atomistica.online

Table 1: Key Aspects of Geometry Optimization and Vibrational Frequency Calculations

| Aspect | Description | Relevance |

| Geometry Optimization | An iterative process to find the lowest energy arrangement of atoms in a molecule. arxiv.org | Essential for obtaining a stable structure before further calculations. uni-rostock.de |

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule as a function of its atomic coordinates. arxiv.org | Minima on the PES correspond to stable molecular conformations. |

| Vibrational Frequencies | Frequencies at which the atoms of a molecule vibrate around their equilibrium positions. atomistica.online | Used to predict and interpret IR and Raman spectra. atomistica.online |

| Hessian Matrix | A matrix of second derivatives of the energy with respect to atomic positions. atomistica.online | Its diagonalization yields the vibrational frequencies. atomistica.online |

| Imaginary Frequencies | Negative frequency values that indicate a structure is not a minimum on the PES, but rather a transition state or a point of instability. atomistica.onlinestackexchange.com | A true transition state is characterized by exactly one imaginary frequency. stackexchange.comgithub.io |

The accuracy of these predictions is dependent on the chosen theoretical method and basis set. uni-rostock.de For instance, different DFT functionals, such as Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals, can yield varying results. southampton.ac.uk

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Electronic structure analysis delves into the arrangement of electrons within a molecule, providing insights into its chemical bonding, reactivity, and physical properties. numberanalytics.com This analysis is crucial for understanding how a molecule like methylphenylarsine will interact with other species. numberanalytics.com

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. ijpsat.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity. ijpsat.org

Charge distribution within a molecule can be analyzed using methods like Mulliken population analysis. uni-muenchen.de This method partitions the total electron density among the individual atoms, providing an estimate of the partial atomic charges. uni-muenchen.de However, it's important to note that this method has known limitations, including sensitivity to the choice of basis set. uni-muenchen.de

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. ajchem-a.com The MEP maps regions of positive and negative electrostatic potential, which are useful for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com

Table 2: Concepts in Electronic Structure Analysis

| Concept | Description | Significance |

| Molecular Orbitals (MOs) | Orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. libretexts.org | Describe the delocalized nature of electrons in a molecule. |

| HOMO & LUMO | The highest occupied and lowest unoccupied molecular orbitals, respectively. ijpsat.org | Key players in chemical reactions and determining electronic properties. |

| Charge Distribution | The way in which electron density is distributed among the atoms in a molecule. uni-muenchen.de | Influences molecular interactions and reactivity. |

| Mulliken Population Analysis | A method for calculating partial atomic charges. uni-muenchen.de | Provides a simplified picture of charge distribution. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of a molecule. ajchem-a.com | Helps to predict reactive sites for electrophilic and nucleophilic attack. |

Reaction Pathway and Transition State Analysis

Computational methods can be used to explore the potential energy surface of a chemical reaction, identifying the most likely path from reactants to products. solubilityofthings.com This involves locating the transition state (TS), which is the highest energy point along the minimum energy path. solubilityofthings.comnumberanalytics.com The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate. solubilityofthings.com

A transition state is characterized as a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. github.io A crucial verification of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. stackexchange.comgithub.io Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the desired reactants and products. github.io

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. ebsco.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, ligand flexibility, and intermolecular interactions. nih.gov

Solvent Effects and Intermolecular Interactions

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of molecules. mdpi.comuni-muenchen.de MD simulations are well-suited to explicitly model the interactions between a solute, like this compound, and the surrounding solvent molecules. nih.gov These simulations can capture various types of intermolecular interactions, including hydrogen bonding and van der Waals forces, which can stabilize or destabilize different conformations and transition states. numberanalytics.com

Different approaches can be used to model solvent effects, ranging from explicit solvent models, where individual solvent molecules are included in the simulation, to implicit solvent models, which represent the solvent as a continuous medium. mdpi.com The choice of model depends on the desired level of accuracy and the computational resources available. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the chemically active region is treated with a high level of quantum theory, and the surrounding environment, including the solvent, is treated with a more computationally efficient molecular mechanics force field. mpg.de

Ligand-Based and Structure-Based Computational Design Approaches

Computational design has become an indispensable tool in modern chemistry for accelerating the discovery and optimization of new molecules. medinstitute.comnih.gov In the context of organoarsenic chemistry, and specifically for systems involving this compound, these approaches can be broadly categorized as ligand-based and structure-based methods. researchgate.netnih.gov Both strategies aim to identify and refine compounds with desired properties, such as high affinity and selectivity for a biological target or specific catalytic activity.

Ligand-based approaches are utilized when the three-dimensional structure of the target (e.g., a protein receptor) is unknown, but a set of molecules with known activity is available. wikipedia.orgmuni.cz These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Techniques include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and shape-based screening. wikipedia.orgmuni.cz For a compound like this compound, a ligand-based approach would involve analyzing a series of its derivatives with known properties to build a predictive model. This model could then be used to screen virtual libraries for new, potentially more potent, analogues.